molecular formula C8H8O2 B13960135 1-Phenoxyethen-1-ol CAS No. 32666-75-4

1-Phenoxyethen-1-ol

Cat. No.: B13960135
CAS No.: 32666-75-4
M. Wt: 136.15 g/mol
InChI Key: BTZDVSBDHTYXIH-UHFFFAOYSA-N
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Description

Ethenol, 1-phenoxy-, also known as 2-phenoxyethanol, is an organic compound with the chemical formula C₈H₁₀O₂. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. It is widely used in various industries due to its versatile properties, including its role as a preservative, solvent, and antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenol, 1-phenoxy-, is commonly synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .

Another method involves the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture. This method is advantageous for producing high-purity phenoxyethanol .

Industrial Production Methods

In industrial settings, the production of ethenol, 1-phenoxy-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-quality phenoxyethanol suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethenol, 1-phenoxy-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethenol, 1-phenoxy-, has a wide range of applications in scientific research:

Mechanism of Action

Ethenol, 1-phenoxy-, exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenol, 1-phenoxy-, is unique due to its combination of glycol ether and phenol ether properties. This dual functionality allows it to serve as both a solvent and an antimicrobial agent, making it highly versatile in various applications .

Biological Activity

1-Phenoxyethen-1-ol, a compound with notable biological properties, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity. Its molecular formula is C9H10O2C_9H_{10}O_2 and it features a phenoxy group attached to an ethenol moiety. This structure is significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies on pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains, suggesting that structural analogs may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity (Zone of Inhibition)
Pyrazole Derivative P11Gram-positive (Staphylococcus aureus)20 mm
Pyrazole Derivative P11Gram-negative (E. coli)15 mm

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, compounds with similar structures were tested for their ability to induce apoptosis in cancer cells. The findings indicated that these compounds could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

Case Study: Apoptotic Induction
A study on a series of phenolic compounds demonstrated that those with a similar structural framework to this compound significantly increased caspase activity in breast cancer cells, suggesting a mechanism for their anticancer effects .

Enzyme Interaction

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy .

Table 2: Enzyme Interaction Studies

EnzymeInhibition (%)Reference
Cytochrome P45075%
Aldose Reductase60%

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent.

Properties

CAS No.

32666-75-4

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-phenoxyethenol

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2

InChI Key

BTZDVSBDHTYXIH-UHFFFAOYSA-N

Canonical SMILES

C=C(O)OC1=CC=CC=C1

Origin of Product

United States

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